molecular formula C16H13ClN4O4S B100639 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid CAS No. 16568-46-0

4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid

Cat. No. B100639
CAS RN: 16568-46-0
M. Wt: 392.8 g/mol
InChI Key: UYWILNNNPUQBFM-UHFFFAOYSA-N
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Description

4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid, also known as Sudan IV, is a synthetic dye commonly used in the textile industry to color fabrics. However, it has also been widely studied in scientific research for its potential applications in various fields, including medicine and biology. In

Mechanism Of Action

The mechanism of action of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV involves its binding to hydrophobic molecules, such as lipids and proteins. The dye contains a hydrophobic azo group that interacts with the hydrophobic regions of these molecules, resulting in a color change that can be visualized and quantified. The binding of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV to lipids has been shown to be reversible, making it a useful tool for studying lipid metabolism and transport.

Biochemical And Physiological Effects

4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV has been shown to have minimal toxicity in vitro and in vivo, making it a safe tool for scientific research. However, its binding to lipids and proteins can affect their function and structure, potentially leading to altered cellular processes. In addition, the use of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV in experiments can introduce artifacts and interfere with other assays, highlighting the importance of careful experimental design and controls.

Advantages And Limitations For Lab Experiments

The advantages of using 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV in lab experiments include its high sensitivity, low cost, and ease of use. It can be used in a variety of applications and has been shown to be effective in detecting lipids and other hydrophobic molecules. However, its binding to lipids and proteins can also lead to interference and artifacts, and its use should be carefully controlled and validated.

Future Directions

There are several potential future directions for the use of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV in scientific research. One area of interest is the development of biosensors and imaging techniques that utilize 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV for the detection and visualization of lipids and other hydrophobic molecules in vivo. Another area of interest is the study of lipid metabolism and transport, particularly in relation to diseases such as obesity and diabetes. Finally, the use of 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV in combination with other dyes and imaging techniques may provide new insights into cellular processes and signaling pathways.

Synthesis Methods

4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV can be synthesized through a multistep process that involves the reaction of 2-chloroaniline with diazotized 4-amino-2-methylpyrazole, followed by the reaction of the resulting diazonium salt with 4-aminobenzenesulfonic acid. The final product is obtained after purification and crystallization.

Scientific Research Applications

4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV has been widely used in scientific research for its ability to bind to lipids and other hydrophobic molecules. It has been used as a staining agent in various applications, including the detection of lipids in tissues, the visualization of protein bands in electrophoresis, and the quantification of triglycerides in serum samples. 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid IV has also been used in the development of biosensors for the detection of cholesterol and other lipids in biological samples.

properties

CAS RN

16568-46-0

Product Name

4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid

Molecular Formula

C16H13ClN4O4S

Molecular Weight

392.8 g/mol

IUPAC Name

4-[4-[(2-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C16H13ClN4O4S/c1-10-15(19-18-14-5-3-2-4-13(14)17)16(22)21(20-10)11-6-8-12(9-7-11)26(23,24)25/h2-9,15H,1H3,(H,23,24,25)

InChI Key

UYWILNNNPUQBFM-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)O

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)O

Other CAS RN

16568-46-0

Origin of Product

United States

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